

Application Notes and Protocols for Styrene-Butadiene Rubber (SBR) Composite Fabrication

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Compound of Interest

Compound Name: *Einecs 273-067-9*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of Styrene-Butadiene Rubber (SBR) composites. While SBR composites are predominantly utilized in the tire industry and for other industrial applications due to their excellent mechanical properties, their biocompatibility and potential for modification suggest avenues for exploration in fields such as medical devices and controlled-release systems.[1][2][3] This document outlines common fabrication techniques, detailed experimental protocols, and the resulting material properties to serve as a foundational guide for researchers.

Overview of SBR Composite Fabrication

SBR is a synthetic rubber that offers good abrasion resistance and aging stability.[4] To enhance its mechanical, thermal, and other functional properties, various fillers are incorporated into the SBR matrix to create composites. Common fabrication techniques involve the intimate mixing of SBR with fillers and other additives, followed by a vulcanization (curing) process to cross-link the polymer chains.[4]

The primary methods for incorporating fillers into the SBR matrix include:

- **Melt Mixing:** This is the most common industrial method, where fillers are mechanically mixed with SBR in a molten state using internal mixers or two-roll mills.

- **Solution Mixing:** This method involves dissolving the SBR in a suitable solvent, dispersing the filler in the solution, and then removing the solvent. This can lead to better filler dispersion.[\[5\]](#)
- **Latex Coagulation:** In this technique, an aqueous dispersion of the filler is mixed with SBR latex, followed by coagulation to form the composite.[\[6\]](#)

Common fillers and additives include:

- **Reinforcing Fillers:** Carbon black and silica are the most widely used fillers to improve strength and durability.[\[2\]](#)[\[3\]](#)
- **Nanofillers:** Graphene oxide, carbon nanotubes, and cellulose nanofibers are used to achieve significant property enhancements at lower filler loadings.[\[2\]](#)[\[7\]](#)[\[8\]](#)
- **Functional Additives:** Plasticizers, antioxidants, and curing agents are essential for processing and long-term stability.[\[9\]](#)

Experimental Protocols

Protocol for SBR Composite Fabrication via Two-Roll Mill (Melt Mixing)

This protocol describes a typical procedure for preparing an SBR composite reinforced with silica.

Materials:

- Styrene-Butadiene Rubber (SBR)
- Precipitated Silica (filler)
- Zinc Oxide (activator)
- Stearic Acid (activator)
- Antioxidant

- Sulfur (curing agent)
- Accelerator (e.g., N-cyclohexyl-2-benzothiazole sulfenamide - CZ)

Equipment:

- Two-roll mill
- Analytical balance
- Compression molding press
- Rheometer

Procedure:

- Mastication of SBR: The raw SBR is passed through the nip of a two-roll mill at a controlled temperature (typically 50-70°C) for several minutes to reduce its viscosity.
- Incorporation of Additives:
 - Zinc oxide and stearic acid are added to the masticated SBR and mixed until a homogeneous blend is obtained.
 - The antioxidant is then added and mixed.
- Addition of Filler:
 - Silica is added in small increments to ensure uniform dispersion within the rubber matrix. The mixing is continued until no visible agglomerates of the filler are present.
- Addition of Curing Agents:
 - Finally, the sulfur and accelerator are added at a lower temperature to prevent premature vulcanization (scorching). The mixing time at this stage should be kept to a minimum.
- Homogenization: The entire compound is passed through the mill several times to ensure homogeneity.

- Vulcanization:
 - The compounded rubber sheet is cut into the desired shape and placed in a mold.
 - The mold is then placed in a compression press preheated to the vulcanization temperature (e.g., 150°C).[6]
 - The curing time is determined from rheometer data (typically the time to reach 90% of the maximum torque, t₉₀).[10]
 - After the specified time, the mold is removed and cooled, and the vulcanized SBR composite sample is demolded.

Protocol for SBR Composite Fabrication via Solution Mixing

This protocol is suitable for achieving a high degree of filler dispersion, particularly with nanofillers like graphene oxide (GO).

Materials:

- SBR
- Graphene Oxide (GO)
- Toluene (solvent)
- Curing agents (as in the melt mixing protocol)

Equipment:

- Beakers and magnetic stirrer
- Ultrasonicator
- Vacuum oven
- Two-roll mill (for final compounding)

- Compression molding press

Procedure:

- SBR Dissolution: Dissolve the SBR in toluene with the aid of a magnetic stirrer. This may take several hours.
- Filler Dispersion: In a separate beaker, disperse the GO in toluene using an ultrasonicator to exfoliate the GO sheets.
- Mixing: Add the GO dispersion to the SBR solution and continue stirring for several hours to ensure uniform mixing.
- Solvent Evaporation: Pour the mixture into a shallow dish and dry it in a vacuum oven at a controlled temperature (e.g., 60-80°C) until all the solvent has evaporated.
- Compounding and Vulcanization:
 - The dried SBR/GO composite is then compounded with curing agents on a two-roll mill as described in the previous protocol.
 - The final compound is vulcanized using a compression molding press.

Data Presentation

The properties of SBR composites are highly dependent on the type and concentration of fillers, as well as the fabrication method. The following tables summarize typical quantitative data from the literature.

Table 1: Mechanical Properties of SBR Composites with Different Fillers

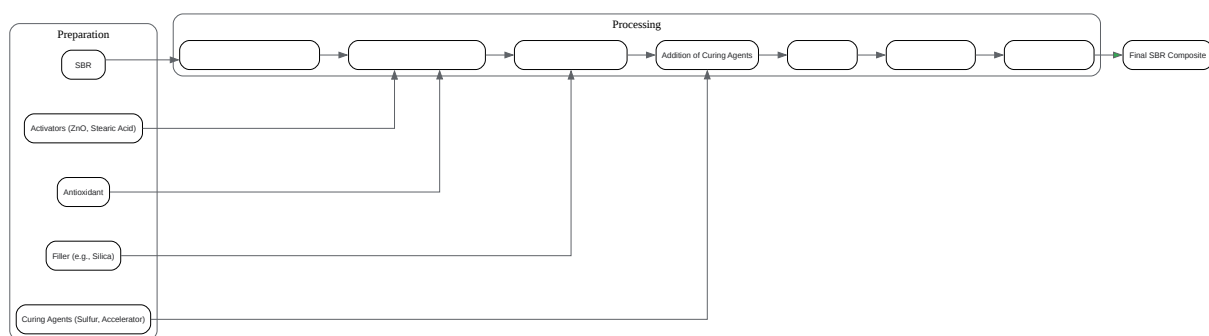
Composite Formulation	Filler Loading (phr*)	Tensile Strength (MPa)	Elongation at Break (%)	Modulus at 300% (MPa)
Neat SBR	0	2.4 - 3.2	714	-
SBR/Carbon Black	50	16.1	408	7.35
SBR/Pristine Cellulose Nanofibers	7	8.06	786	-
SBR/Graphene Oxide/Collagen (1.5 wt%)	-	-	-	1.51 GPa (Young's Modulus)
SBR/Graphene Oxide/Collagen (2.5 wt%)	-	Lower than 1.5 wt%	Lower than 1.5 wt%	1.32 GPa (Young's Modulus)

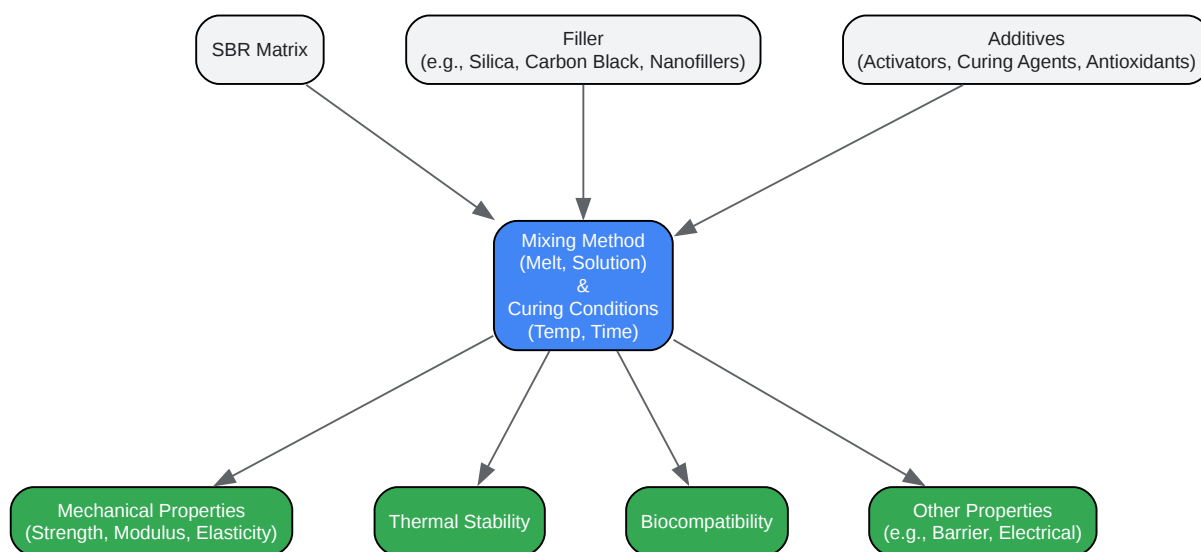
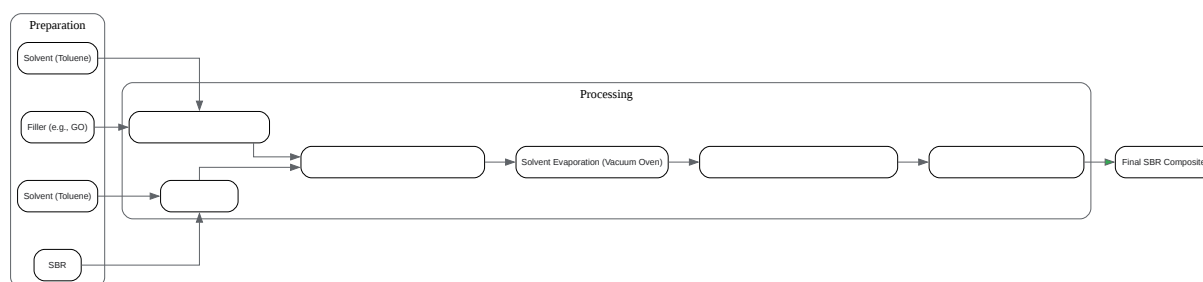
*phr: parts per hundred rubber

Table 2: Thermal Properties of SBR/Graphene Oxide/Collagen Composites[7]

Sample	Crystallization Temperature (°C)	Melting Temperature (°C)
Pure SBR	52.8	80.3 and 86.8
SBR/GO	59.4	79.2
SBR/GO/1.5COL	63.9	88.9
SBR/GO/2.5COL	66.2	97.7

Visualizations





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